4-(Chlorosulfonyl)phenyl 2-methylpropanoate is a chemical compound characterized by its unique structure and functional groups, making it significant in various chemical reactions and applications. The compound is classified as an ester derived from 2-methylpropanoic acid and chlorosulfonyl phenyl derivatives. Its molecular formula is with a molecular weight of approximately 282.76 g/mol.
This compound falls under the category of organosulfur compounds due to the presence of the chlorosulfonyl group. It is often synthesized for research and industrial purposes, particularly in the field of organic synthesis and pharmaceuticals. The chlorosulfonyl group enhances the reactivity of the compound, making it useful in various chemical transformations.
The synthesis of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate can be achieved through several methods, primarily involving the reaction of chlorosulfonyl derivatives with appropriate esters or acids.
The molecular structure of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate features a phenyl ring substituted with a chlorosulfonyl group and an ester functional group linked to a branched propanoate chain.
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O
.4-(Chlorosulfonyl)phenyl 2-methylpropanoate participates in various chemical reactions due to its reactive functional groups:
The mechanism by which 4-(Chlorosulfonyl)phenyl 2-methylpropanoate exerts its effects in chemical reactions typically involves:
4-(Chlorosulfonyl)phenyl 2-methylpropanoate has several scientific uses:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1